8-Oxo-8-(9-phenanthryl)octanoic acid
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Overview
Description
8-Oxo-8-(9-phenanthryl)octanoic acid is an organic compound characterized by the presence of a phenanthrene moiety attached to an octanoic acid chain with an oxo group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and octanoic acid derivatives.
Formation of Intermediate: Phenanthrene is functionalized to introduce a reactive group, such as a bromine atom, at the desired position.
Coupling Reaction: The functionalized phenanthrene undergoes a coupling reaction with an octanoic acid derivative, often facilitated by a catalyst such as palladium.
Oxidation: The coupled product is then oxidized to introduce the oxo group at the eighth position of the octanoic acid chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the coupling and oxidation reactions.
Catalyst Optimization: Employing efficient catalysts to enhance yield and reduce reaction time.
Purification: Implementing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidized Derivatives: Carboxylic acids, ketones.
Reduced Derivatives: Alcohols, alkanes.
Substituted Phenanthrenes: Various substituted aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology:
Biomolecular Probes: Utilized in the design of probes for studying biological systems.
Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.
Medicine:
Pharmacological Studies: Explored for its potential effects on biological pathways and disease mechanisms.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: Incorporated into the design of novel materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 8-Oxo-8-(9-phenanthryl)octanoic acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways, such as oxidative stress response or metabolic pathways.
Comparison with Similar Compounds
8-Oxo-8-(9-anthryl)octanoic acid: Similar structure but with an anthracene moiety instead of phenanthrene.
8-Oxo-8-(9-naphthyl)octanoic acid: Contains a naphthalene moiety, differing in aromatic ring structure.
Uniqueness:
Structural Features: The presence of the phenanthrene moiety provides unique electronic and steric properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, influencing its applications and effectiveness in various fields.
This detailed overview highlights the significance of 8-Oxo-8-(9-phenanthryl)octanoic acid in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
8-oxo-8-phenanthren-9-yloctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJHSKAAUBSBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645324 |
Source
|
Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-09-1 |
Source
|
Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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